Prasteronyl Abiraterone
CAS No.:
Cat. No.: VC0209921
Molecular Formula: C₄₃H₅₇NO₂
Molecular Weight: 619.92
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₄₃H₅₇NO₂ |
|---|---|
| Molecular Weight | 619.92 |
Introduction
Chemical Properties and Structure
Prasteronyl Abiraterone possesses a complex molecular structure with multiple stereogenic centers and a distinctive ether linkage connecting two steroidal units. This section examines the compound's fundamental chemical characteristics, structural features, and physicochemical properties that define its behavior in biological and pharmaceutical contexts.
Molecular Characteristics
Prasteronyl Abiraterone has the molecular formula C₄₃H₅₇NO₂ with a molecular weight of 619.9 g/mol . The compound contains 46 heavy atoms, including carbon, nitrogen, and oxygen. Its structure features 12 defined atom stereocenters, contributing to its complex three-dimensional configuration . The molecule represents a dimer where two steroidal units are connected through an ether linkage, with one unit containing a pyridinyl group at position 17 and the other featuring a ketone functionality at the corresponding position.
Structural Features and Physical Properties
The compound's structure contains two cyclopenta[a]phenanthrene scaffold systems connected via an ether bond. One half of the dimer resembles Abiraterone, featuring a pyridine ring, while the other half contains a ketone group. This unique arrangement results in a large, lipophilic molecule with limited water solubility. The physical and chemical properties of Prasteronyl Abiraterone are summarized in Table 1.
Table 1: Key Physical and Chemical Properties of Prasteronyl Abiraterone
Spectroscopic Characteristics
The structural characterization of Prasteronyl Abiraterone typically involves advanced analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Although specific spectral data for Prasteronyl Abiraterone is limited in the available literature, its structural complexity would manifest in distinctive spectral patterns. The compound's large number of carbon atoms would produce a complex ¹³C NMR spectrum, while the presence of a pyridine ring and ketone group would yield characteristic signals in both ¹H NMR and IR spectra. Mass spectrometry would typically show a molecular ion peak at m/z 619.9, corresponding to its molecular weight .
Formation and Synthesis
Prasteronyl Abiraterone forms as a dimeric impurity during the synthesis or storage of Abiraterone acetate, representing an important consideration in pharmaceutical manufacturing quality control. Understanding its formation mechanisms provides insights into optimization of Abiraterone production processes.
Synthesis Considerations
Synthetic procedures for Abiraterone-related compounds generally involve multiple steps, including Grignard reactions, oxidations, and stereochemically controlled transformations . Similar approaches, with modifications to promote dimerization, would likely be employed for the intentional synthesis of Prasteronyl Abiraterone reference standards.
Regulatory Considerations
Comparison with Related Compounds
Prasteronyl Abiraterone exists within a family of related compounds that includes the parent drug Abiraterone, its acetate derivative, and various other structural analogs and impurities. Understanding the structural relationships and property differences among these compounds provides valuable context for pharmaceutical research and quality control.
Structural Relationships
Prasteronyl Abiraterone differs significantly from Abiraterone in that it represents a dimeric structure where two steroidal units are joined through an ether linkage. While Abiraterone contains a single steroidal scaffold with a pyridine ring at position 17, Prasteronyl Abiraterone contains two steroidal units, only one of which retains the pyridine moiety. The second unit features a ketone group at position 17. This structural difference results in a molecule nearly twice the size of Abiraterone, with distinct physicochemical properties.
Comparative Properties
The comparative analysis of Prasteronyl Abiraterone and related compounds reveals significant differences in molecular weight, lipophilicity, and potential biological activity. Table 3 presents a comparison of key properties between Prasteronyl Abiraterone and structurally related compounds.
Table 3: Comparative Properties of Prasteronyl Abiraterone and Related Compounds
Other Abiraterone-Related Impurities
In addition to Prasteronyl Abiraterone, several other impurities have been identified in Abiraterone acetate production, including epoxides, isomers, and various oxidation products. These include α-epoxy Abiraterone acetate, β-epoxy Abiraterone acetate, 7-keto Abiraterone acetate, Abiraterone N-oxide, and various other structural modifications . Each of these impurities requires specific detection and quantification methods in pharmaceutical quality control processes. The presence of multiple impurities necessitates comprehensive analytical approaches to ensure the purity and safety of Abiraterone acetate pharmaceutical products.
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